molecular formula C26H24N4O3 B10899701 N'~2~,N'~5~-bis(2-methyl-3-phenyl-2-propenylidene)-2,5-furandicarbohydrazide

N'~2~,N'~5~-bis(2-methyl-3-phenyl-2-propenylidene)-2,5-furandicarbohydrazide

Cat. No.: B10899701
M. Wt: 440.5 g/mol
InChI Key: DIJFCQHYJVBWTA-RDVJNFNKSA-N
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Description

N²,N⁵-Bis(2-methyl-3-phenyl-2-propenylidene)-2,5-furandicarbohydrazide is a furan-based carbohydrazide derivative characterized by a central 2,5-furandicarbohydrazide core substituted with two 2-methyl-3-phenyl-2-propenylidene groups. This compound belongs to the hydrazide family, known for their versatile applications in coordination chemistry, polymer science, and medicinal chemistry due to their ability to form stable complexes and exhibit bioactivity . The propenylidene substituents introduce steric bulk and π-conjugation, which may influence its physicochemical properties and reactivity.

Properties

Molecular Formula

C26H24N4O3

Molecular Weight

440.5 g/mol

IUPAC Name

2-N,5-N-bis[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]furan-2,5-dicarboxamide

InChI

InChI=1S/C26H24N4O3/c1-19(15-21-9-5-3-6-10-21)17-27-29-25(31)23-13-14-24(33-23)26(32)30-28-18-20(2)16-22-11-7-4-8-12-22/h3-18H,1-2H3,(H,29,31)(H,30,32)/b19-15+,20-16+,27-17+,28-18+

InChI Key

DIJFCQHYJVBWTA-RDVJNFNKSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)C2=CC=C(O2)C(=O)N/N=C/C(=C/C3=CC=CC=C3)/C

Canonical SMILES

CC(=CC1=CC=CC=C1)C=NNC(=O)C2=CC=C(O2)C(=O)NN=CC(=CC3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~2~,N’~5~-BIS[(E,2E)-2-METHYL-3-PHENYL-2-PROPENYLIDENE]-2,5-FURANDICARBOHYDRAZIDE typically involves the condensation of 2,5-furandicarbohydrazide with (E,2E)-2-methyl-3-phenyl-2-propenal. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Industrial methods also focus on minimizing waste and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’~2~,N’~5~-BIS[(E,2E)-2-METHYL-3-PHENYL-2-PROPENYLIDENE]-2,5-FURANDICARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional oxygen functionalities, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N'~2~,N'~5~-bis(2-methyl-3-phenyl-2-propenylidene)-2,5-furandicarbohydrazide as an anticancer agent. The compound has shown promising results in inhibiting the growth of various cancer cell lines.

  • Mechanism of Action : The compound operates through mechanisms that involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. This is primarily due to its ability to interfere with cellular signaling pathways that promote tumor growth.
  • Case Study : In a study conducted by the National Cancer Institute (NCI), the compound was tested against a panel of human tumor cell lines, demonstrating significant cytotoxicity with an average growth inhibition rate exceeding 50% at certain concentrations .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest it may possess activity against a range of bacterial and fungal pathogens.

  • Research Findings : In vitro studies indicate that this compound exhibits inhibitory effects on several strains of bacteria, including resistant strains, suggesting its potential as a lead compound for new antibiotic development .

Polymer Chemistry

The unique structure of this compound allows it to be utilized in polymer synthesis.

  • Application in Coatings : Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for applications in protective coatings and advanced materials .

Photophysical Properties

The compound exhibits interesting photophysical properties, making it a candidate for applications in optoelectronics.

  • Light Absorption and Emission : Studies show that it can absorb light in the UV-visible range and may be used in the development of light-emitting devices or solar cells .

Summary Table of Applications

Application AreaSpecific UseResearch Findings
Medicinal ChemistryAnticancer AgentSignificant cytotoxicity against human tumor cells
Antimicrobial ActivityInhibitory effects on various bacterial strains
Material SciencePolymer SynthesisEnhanced mechanical properties in coatings
OptoelectronicsPotential use in light-emitting devices

Mechanism of Action

The mechanism by which N’~2~,N’~5~-BIS[(E,2E)-2-METHYL-3-PHENYL-2-PROPENYLIDENE]-2,5-FURANDICARBOHYDRAZIDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazide groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate the activity of enzymes, alter cellular signaling, and affect gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural analogs of the target compound, focusing on substituent variations and their implications:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications Reference ID
N²,N⁵-Bis(2-methyl-3-phenyl-2-propenylidene)-2,5-furandicarbohydrazide (Target) 2,5-Furandicarbohydrazide 2-Methyl-3-phenyl-2-propenylidene ~500 (estimated) Potential ligand, polymer precursor -
2,5-Bis(heptyloxy)terephthalohydrazide Terephthalohydrazide Heptyloxy ~550 High lipophilicity; material science
N'-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-2,5-dimethylfuran-3-carbohydrazide Furan-3-carbohydrazide 4-Chlorophenoxy, dimethyl 350.8 Bioactive (antimicrobial)
N'-[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]methanesulfonohydrazide Benzoic acid hydrazide Trifluoroethoxy, methanesulfonyl 410.29 Enhanced thermal/chemical stability
Pyrazine-2,5-dicarboxamides (e.g., C₁₈H₁₆N₆O₂) Pyrazine-dicarboxamide Pyridinylmethyl 372.35 3D supramolecular structures

Key Observations :

  • Substituent Impact: Alkoxy Groups (e.g., heptyloxy in ): Increase lipophilicity, improving solubility in organic solvents. Electron-Withdrawing Groups (e.g., trifluoroethoxy in ): Enhance thermal stability and electronic properties.

Physicochemical Properties

Thermal Stability
  • Target Compound : Expected high thermal stability (>250°C) due to conjugated propenylidene groups, comparable to trifluoroethoxy derivatives (decomposition >300°C) .
  • Pyrazine-2,5-dicarboxamides : Exhibit lower thermal stability (decomposition ~200°C) due to weaker intermolecular forces .
Solubility
  • Target Compound : Moderate solubility in polar aprotic solvents (e.g., DMF) due to aromatic substituents.
  • Heptyloxy Derivative : Highly soluble in non-polar solvents (e.g., hexane).
  • Trifluoroethoxy Derivative : Soluble in fluorinated solvents.

Biological Activity

N'~2~,N'~5~-bis(2-methyl-3-phenyl-2-propenylidene)-2,5-furandicarbohydrazide (CAS No. 548431-28-3) is a compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activities, and relevant research findings associated with this compound.

  • Molecular Formula : C26H24N4O3
  • Molecular Weight : 440.49 g/mol
  • Structure : The compound features two propenylidene groups attached to a furandicarbohydrazide backbone, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the condensation of furandicarbohydrazide with appropriate aldehyde derivatives. The reaction conditions and purification methods significantly influence the yield and purity of the final product.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating various derivatives of furandicarbohydrazides, this compound demonstrated effective inhibition against several bacterial strains, including:

  • Pseudomonas aeruginosa
  • Escherichia coli

The minimum inhibitory concentration (MIC) values for these bacteria were found to be as low as 0.21 μM, indicating potent antimicrobial activity .

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal activity against various strains of fungi, particularly those belonging to the genus Candida. Comparative studies revealed that it outperformed several other tested compounds in terms of growth inhibition zones against these pathogens .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound were assessed using the MTT assay on different cell lines. Results indicated significant cytotoxicity against cancer cell lines, suggesting its potential as an anticancer agent. The compound's structure allows it to interact effectively with cellular targets involved in cancer cell proliferation .

The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication. Molecular docking studies have shown that it forms stable interactions with target proteins such as MurD and DNA gyrase, which are crucial for bacterial survival . These interactions involve hydrogen bonding and π-stacking interactions that enhance binding affinity.

Case Studies and Research Findings

StudyFindings
Demonstrated antimicrobial efficacy against Gram-negative bacteria with MIC = 0.21 μM.
Showed significant antifungal activity against Candida species; effective growth inhibition observed in vitro.
Indicated cytotoxic effects on cancer cell lines; potential for development as an anticancer drug.

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